2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 6,6-dioxide 2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 6,6-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13600418
InChI: InChI=1S/C14H23NO6S/c1-5-20-11(16)10-6-22(18,19)9-14(10)7-15(8-14)12(17)21-13(2,3)4/h10H,5-9H2,1-4H3
SMILES: CCOC(=O)C1CS(=O)(=O)CC12CN(C2)C(=O)OC(C)(C)C
Molecular Formula: C14H23NO6S
Molecular Weight: 333.40 g/mol

2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 6,6-dioxide

CAS No.:

Cat. No.: VC13600418

Molecular Formula: C14H23NO6S

Molecular Weight: 333.40 g/mol

* For research use only. Not for human or veterinary use.

2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 6,6-dioxide -

Specification

Molecular Formula C14H23NO6S
Molecular Weight 333.40 g/mol
IUPAC Name 2-O-tert-butyl 8-O-ethyl 6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate
Standard InChI InChI=1S/C14H23NO6S/c1-5-20-11(16)10-6-22(18,19)9-14(10)7-15(8-14)12(17)21-13(2,3)4/h10H,5-9H2,1-4H3
Standard InChI Key QNAYPBUXUZAOJQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1CS(=O)(=O)CC12CN(C2)C(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C1CS(=O)(=O)CC12CN(C2)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₄H₂₃NO₆S, with a molecular weight of 333.40 g/mol . Key structural elements include:

  • A spiro[3.4]octane core bridging a three-membered azetidine ring and a four-membered carbocyclic ring.

  • A tert-butyl carbamate (Boc) group at position 2 and an ethyl ester at position 8.

  • A sulfone group (6,6-dioxide) on the thia ring .

Table 1: Molecular Data

PropertyValueSource
IUPAC Name2-O-tert-butyl 8-O-ethyl 6,6-dioxo-6λ⁶-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate
SMILESCCOC(=O)C1CS(=O)(=O)CC12CN(C2)C(=O)OC(C)(C)C
InChI KeyQNAYPBUXUZAOJQ-UHFFFAOYSA-N
CAS Number1453315-58-6

Synthesis and Preparation

Synthetic Routes

While explicit details for this compound are scarce, its synthesis likely follows strategies used for analogous azaspiro sulfones. A plausible route involves:

  • Ring Formation: Annulation of a cyclopentane derivative with a sulfur-containing precursor.

  • Oxidation: Conversion of the thia ring to a sulfone using oxidizing agents like hydrogen peroxide or m-CPBA .

  • Esterification: Introduction of tert-butyl and ethyl carboxylates via Steglich esterification or nucleophilic acyl substitution .

Key Challenges:

  • Regioselectivity: Ensuring proper functionalization at positions 2 and 8.

  • Sulfone Stability: Avoiding over-oxidation or decomposition during synthesis .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfone and ester groups .

  • Stability: The sulfone group enhances thermal stability, but the Boc group may hydrolyze under acidic conditions .

PropertyValueSource
Hazard ClassificationAcute Toxicity (Oral, Category 3)
Storage Conditions2–8°C in inert atmosphere
Key HazardsH301 (Toxic if swallowed)

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